molecular formula CBF6K B1592786 Potassium Trifluoro(trifluoromethyl)borate CAS No. 42298-15-7

Potassium Trifluoro(trifluoromethyl)borate

Cat. No. B1592786
CAS RN: 42298-15-7
M. Wt: 175.91 g/mol
InChI Key: UOGBGCVSVMQVBR-UHFFFAOYSA-N
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Description

Potassium Trifluoro(trifluoromethyl)borate is a chemical compound with the molecular formula CBF6K and a molecular weight of 175.91 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of Potassium Trifluoro(trifluoromethyl)borate consists of one carbon atom, one boron atom, six fluorine atoms, and one potassium atom .


Chemical Reactions Analysis

Organotrifluoroborates, such as Potassium Trifluoro(trifluoromethyl)borate, are involved in a variety of carbon-carbon and carbon-heteroatom bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .


Physical And Chemical Properties Analysis

Potassium Trifluoro(trifluoromethyl)borate is a solid substance that is stable under normal conditions .

Scientific Research Applications

Reactivity and Alternatives to Other Organoboron Reagents

Potassium trifluoro(organo)borates, a category that includes potassium trifluoro(trifluoromethyl)borate, are highly stable organoboron derivatives. They have emerged as promising alternatives to other organoboron reagents due to their interesting reactivity. These compounds have been found to be more reactive than boronic acids or esters in many reactions, showing effectiveness in transmetallation reactions with transition metals and forming difluoroboranes as intermediates (Darses & Genêt, 2003).

Application in the Synthesis of Alanine Derivatives

These organoboron derivatives have also been applied in the synthesis of alanine derivatives. Specifically, potassium trifluoro(organo)borates react with dehydroamino esters in the presence of rhodium complexes. This process enables the formation of alanine derivatives with various amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Use in Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates, closely related to potassium trifluoro(trifluoromethyl)borate, have been utilized for nucleophilic trifluoromethylation. This process involves the formation of CF3-substituted alcohols and N-tosylamines from non-enolizable aldehydes and N-tosylimines, respectively, offering an efficient approach to these important chemical structures (Levin et al., 2011).

Rhodium-Catalyzed 1,4-Additions

These compounds are also significant in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, where they have been used to produce Michael adducts with high yields and enantiomeric excesses. The stability of potassium trifluoro(organo)borates makes them efficient for these types of reactions (Navarre, Pucheault, Darses, & Genêt, 2005).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . The unique reactivity patterns of organotrifluoroborates, such as Potassium Trifluoro(trifluoromethyl)borate, have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks . This suggests that these compounds will continue to play a significant role in the field of organic synthesis.

properties

IUPAC Name

potassium;trifluoro(trifluoromethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBF6.K/c3-1(4,5)2(6,7)8;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGBGCVSVMQVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635481
Record name Potassium trifluoro(trifluoromethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium Trifluoro(trifluoromethyl)borate

CAS RN

42298-15-7
Record name Potassium trifluoro(trifluoromethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Trifluoro(trifluoromethyl)borate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
25
Citations
S Darses, JP Genet - European Journal of Organic Chemistry, 2003 - Wiley Online Library
Potassium trifluoro(organo)borates, highly stable organoboron derivatives, have recently emerged as promising alternatives to other organoboron reagents. These salts have shown …
M Wade Wolfe - 2022 - deepblue.lib.umich.edu
Discovering new methods to form carbon-fluorine bonds is of great interest to the scientific community. Fluorinated motifs play a key role in medicinal chemistry specifically because they …
Number of citations: 0 deepblue.lib.umich.edu
M Xia, T Jiao, G Liu, Y Chen, J Gao, Y Cheng… - Journal of Power …, 2022 - Elsevier
Developing dimethyl ether (DME)-based localized high-concentration electrolytes (LHCEs) is regarded as a promising approach to the application of lithium metal batteries (LMBs). …
Number of citations: 7 www.sciencedirect.com
T Nishida, H Ida, Y Kuninobu, M Kanai - Nature Communications, 2014 - nature.com
Many important drugs, agrochemicals and their lead compounds contain trifluoromethyl group(s). Most processes currently used to access trifluoromethyl group-containing molecules …
Number of citations: 114 www.nature.com
T Nishida, A Fukazawa, E Yamaguchi… - Chemistry–An Asian …, 2014 - Wiley Online Library
Pyridine N‐oxide–BF 2 CF 3 and –BF 2 C 2 F 5 complexes and their derivatives were synthesized. Most of the complexes show fluorescence both in solution and in the solid state. By …
Number of citations: 20 onlinelibrary.wiley.com
BF Soares, DR Nosov, JM Pires, AA Tyutyunov… - Molecules, 2022 - mdpi.com
This work aims to explore the gas permeation performance of two newly-designed ionic liquids, [C 2 mim][CF 3 BF 3 ] and [C 2 mim][CF 3 SO 2 C(CN) 2 ], in supported ionic liquid …
Number of citations: 4 www.mdpi.com
F Li, G Li - Energy Technology, 2023 - Wiley Online Library
Lithium metal batteries (LMBs) with fast‐charging capabilities can ease mileage anxiety, which is essential for the popularization of electric vehicles. However, the uncontrollable growth …
Number of citations: 1 onlinelibrary.wiley.com
PC Yiannikouros - 2006 - search.proquest.com
This Dissertation describes some new variations of a three-component reaction among boronic acids or trifluoroborates with amines and carbonyl compounds, known as the Petasis …
Number of citations: 0 search.proquest.com
K Gao, L Sun, K Wang, Y Zhang - Materials Today Energy, 2023 - Elsevier
Lithium metal is regarded as one of the most promising anode materials due to its intrinsic superiority including the lowest electrode potential (-3.04 V vs. SHE) and impressive …
Number of citations: 0 www.sciencedirect.com
NIA Ghaffar - 2020 - search.proquest.com
Incarviditone is a perhydrobenzofuranone dimer isolated from Incarvillea delavayi in 2009. Past work from the Whitehead research group involved the syntheses and biological …
Number of citations: 1 search.proquest.com

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